Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Description
Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C16H15BrF3N3O2 and its molecular weight is 418.21g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process typically starting from ethyl 4,4,4-trifluoro-3-oxobutanoate and 4-bromobenzaldehyde. The reaction proceeds through a series of condensation reactions leading to the formation of the tetrahydropyrazolo[1,5-a]pyrimidine core. The structure has been confirmed using X-ray crystallography, revealing a flattened envelope conformation of the pyrimidine ring and centrosymmetric dimers formed by hydrogen bonding interactions in the crystal lattice .
Key Structural Features
- Molecular Formula : C16H11BrF3N3O2
- Molecular Weight : 404.17 g/mol
- Key Functional Groups :
- Bromophenyl group
- Trifluoromethyl group
- Tetrahydropyrazolo[1,5-a]pyrimidine core
Biological Activity
The biological activity of this compound is attributed to its unique pharmacophore structure. Studies have highlighted several areas where this compound exhibits significant activity:
Inhibitory Activities
- Human Neutrophil Elastase Inhibition : The compound has shown promising results as an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases .
- Late Sodium Channel Blocker : It has been identified as a late sodium channel blocker which may have implications for cardiac health and arrhythmia treatment .
- Hepatitis B Virus Surface Antigen Secretion Inhibition : Research indicates that this compound can inhibit the secretion of hepatitis B virus surface antigens, suggesting potential antiviral applications .
Anticancer Potential
Recent investigations into the anticancer properties of pyrazolo[1,5-a]pyrimidines have revealed that derivatives like this compound exhibit selective cytotoxicity against various cancer cell lines. The structure-function relationship has been explored to optimize efficacy .
Enzymatic Activity
This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:
- Dihydroorotate Dehydrogenase (DHODH) : Inhibition studies have shown that it can effectively inhibit DHODH in vitro, which is crucial for pyrimidine biosynthesis and is a target for immunosuppressive therapies .
Table of Biological Activities
Notable Research Findings
- A study demonstrated that derivatives with trifluoromethyl substitutions enhance biological activity due to increased lipophilicity and potential for better receptor binding .
- Another investigation highlighted the importance of the bromophenyl moiety in enhancing selectivity towards specific biological targets such as HNE and sodium channels .
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrF3N3O2/c1-2-25-15(24)11-8-21-23-13(16(18,19)20)7-12(22-14(11)23)9-3-5-10(17)6-4-9/h3-6,8,12-13,22H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPRNVIVUXKQTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.